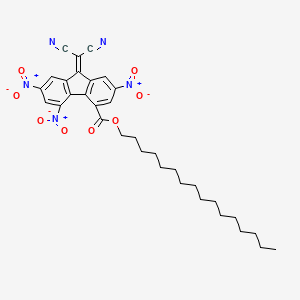
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexadecyl chain attached to a fluorene core, which is further modified with dicyanomethylidene and trinitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is first nitrated to introduce nitro groups at the 2, 5, and 7 positionsFinally, the hexadecyl chain is attached via esterification with hexadecanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of trinitrofluorene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives of the fluorene core.
Substitution: Formation of substituted fluorene derivatives with various functional groups.
科学的研究の応用
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices
作用機序
The mechanism of action of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is primarily related to its ability to interact with various molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dicyanomethylidene group can engage in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Hexadecyl ferulate: Known for its antioxidant properties and used in cosmetic applications.
Hexadecyl glycerol: Used in the formulation of emulsifiers and surfactants.
Uniqueness
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is unique due to the presence of both dicyanomethylidene and trinitro groups on the fluorene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
特性
IUPAC Name |
hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-46-33(39)28-19-24(36(40)41)17-26-30(23(21-34)22-35)27-18-25(37(42)43)20-29(38(44)45)32(27)31(26)28/h17-20H,2-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKWMFQSAURFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














